Home > Products > Screening Compounds P80817 > Ancriviroc besylate
Ancriviroc besylate - 565428-86-6

Ancriviroc besylate

Catalog Number: EVT-3200042
CAS Number: 565428-86-6
Molecular Formula: C34H43BrN4O6S
Molecular Weight: 715.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ancriviroc besylate is a pharmaceutical compound that acts as an antagonist of the chemokine receptor CCR5. It has been explored for its potential in treating HIV infections by blocking the entry of the virus into host cells. The besylate salt form is utilized to enhance the solubility and bioavailability of the active pharmaceutical ingredient.

Source and Classification

Ancriviroc besylate is derived from ancriviroc, which belongs to a class of drugs known as CCR5 antagonists. These compounds are classified under antiretroviral agents and are specifically designed to inhibit the CCR5 receptor, which is one of the co-receptors that HIV uses to enter human cells. The besylate form is a salt formed with benzenesulfonic acid, which aids in improving the drug's properties for therapeutic use.

Synthesis Analysis

The synthesis of ancriviroc besylate involves several key steps:

  1. Starting Materials: The synthesis typically begins with ancriviroc, which can be synthesized from various precursors through multi-step organic reactions.
  2. Formation of Besylate Salt: The conversion to besylate involves reacting ancriviroc with benzenesulfonic acid in a suitable solvent, often under controlled temperature and pH conditions to ensure complete reaction and formation of the desired salt.

The synthesis process must be optimized to minimize impurities and maximize yield, often utilizing techniques such as high-performance liquid chromatography (HPLC) for purification and analysis.

Molecular Structure Analysis

The molecular structure of ancriviroc besylate can be described as follows:

  • Molecular Formula: C20_{20}H24_{24}N4_{4}O3_{3}S
  • Molecular Weight: Approximately 396.49 g/mol
  • Structural Features: Ancriviroc consists of a cyclopropyl group, a piperidine ring, and various functional groups that confer its activity against CCR5. The benzenesulfonic acid moiety enhances solubility.
Chemical Reactions Analysis

The chemical reactions involved in the synthesis and functionality of ancriviroc besylate include:

  1. Salt Formation: The reaction between ancriviroc and benzenesulfonic acid leads to the formation of ancriviroc besylate, characterized by:
    Ancriviroc+Benzenesulfonic AcidAncriviroc Besylate\text{Ancriviroc}+\text{Benzenesulfonic Acid}\rightarrow \text{Ancriviroc Besylate}
  2. Purification Steps: Following synthesis, purification is often achieved through recrystallization or chromatography techniques to ensure high purity levels suitable for pharmaceutical applications.
Mechanism of Action

Ancriviroc besylate functions primarily by antagonizing the CCR5 receptor on human immune cells. The mechanism can be summarized as follows:

  • Binding: Ancriviroc binds to the CCR5 receptor, preventing HIV from attaching to and entering the cell.
  • Inhibition of Viral Entry: By blocking this receptor, ancriviroc reduces the ability of CCR5-tropic HIV strains to infect target cells, thereby inhibiting viral replication and spread within the host.
Physical and Chemical Properties Analysis

The physical and chemical properties of ancriviroc besylate are critical for its formulation and effectiveness:

  • Solubility: Ancriviroc besylate exhibits enhanced solubility in aqueous solutions compared to its parent compound due to the presence of the sulfonic acid salt.
  • Stability: The stability profile is essential for storage and shelf-life considerations; studies indicate that it remains stable under various environmental conditions.
  • pH Sensitivity: The compound's solubility may vary with changes in pH, influencing its absorption characteristics in biological systems.
Applications

Ancriviroc besylate is primarily investigated for its application in treating HIV infections. Its role as a CCR5 antagonist positions it as a potential therapeutic agent in combination therapies aimed at managing HIV/AIDS. Additionally, ongoing research explores its efficacy against other viral infections that utilize similar entry mechanisms.

Introduction to CCR5 Antagonism in Therapeutic Intervention

Historical Context of Chemokine Receptor Targeting in Viral Pathogenesis

The discovery of CCR5 as a critical HIV-1 coreceptor in 1996 revolutionized antiviral research by revealing a host-dependent viral entry mechanism. This G protein-coupled receptor, expressed on CD4+ T-lymphocytes, macrophages, and dendritic cells, facilitates HIV-1 entry through conformational changes triggered by gp120 binding after initial CD4 attachment [3] [6]. The pivotal epidemiological evidence emerged when individuals homozygous for the CCR5-Δ32 mutation demonstrated near-complete resistance to HIV-1 infection, while heterozygous individuals exhibited slower disease progression [6] [7]. This natural resistance mechanism validated CCR5 as a therapeutic target with minimal anticipated mechanism-based toxicity, given the relatively benign phenotype observed in CCR5-deficient individuals [7]. The first-generation CCR5 antagonists faced significant challenges: aplaviroc development was halted due to hepatotoxicity concerns, while vicriviroc displayed limitations in dosing flexibility and drug interaction profiles [6]. Maraviroc (approved 2007) emerged as the first successful FDA-approved CCR5 antagonist, establishing proof-of-concept for chemokine receptor blockade but revealing new challenges regarding viral tropism limitations and the need for companion diagnostic tropism testing [6].

Table 1: Evolution of Major CCR5-Targeted Antiretrovirals

CompoundDevelopment StatusKey LimitationsTarget Profile
AplavirocDiscontinued (Phase IIb)Idiosyncratic hepatotoxicityCCR5 antagonist
VicrivirocPhase III completedDrug interactions, dosing inflexibilityCCR5 antagonist
MaravirocFDA-approved (2007)Tropism restriction (R5-only), diagnostic dependencyCCR5 antagonist
CenicrivirocInvestigationalBroad-spectrum activity complicationsCCR2/CCR5 dual antagonist
AncrivirocInvestigationalOvercoming pharmacokinetic limitationsCCR5 antagonist

Rationale for Ancriviroc Development as Next-Generation Antiretroviral Agent

Ancriviroc (SCH-351125) emerged as a strategic response to pharmacological limitations observed in first-generation CCR5 antagonists. The compound was specifically engineered to enhance antiviral potency against diverse HIV-1 clades while optimizing pharmacokinetic properties for once-daily dosing—addressing a critical adherence challenge in chronic HIV management [7] [8]. Mechanistically, Ancriviroc functions as an allosteric, non-competitive inhibitor that binds within the CCR5 transmembrane helices, inducing conformational changes that prevent gp120 docking without triggering receptor signaling cascades [6] [7]. This mechanism preserves native chemokine function while specifically blocking viral entry. The antiviral profile demonstrates exceptional breadth, with mean IC₅₀ values of 0.4–9 nM against diverse R5-tropic primary isolates across multiple genetic subtypes—significantly surpassing earlier candidates in consistency of suppression [7] [8]. Crucially, Ancriviroc maintains activity against viral variants resistant to NRTIs, NNRTIs, and PIs, positioning it as a salvage therapy option for multidrug-resistant HIV [7].

Preclinical validation in the SCID-hu Thy/Liv mouse model demonstrated dose-dependent suppression of HIV-1 replication at 30 mg/kg daily dosing, with concomitant reduction in MHC class I expression on implanted cells—confirming target engagement and antiviral efficacy in vivo [8]. The compound exhibits favorable distribution to sanctuary sites including seminal plasma and cervicovaginal fluid, suggesting potential for preventing sexual transmission [6]. Pharmacokinetic optimization yielded 50–60% oral bioavailability and 5–6 hour serum half-life in primate models, establishing the foundation for once-daily human dosing [7]. These properties collectively addressed critical gaps in the CCR5 antagonist class: enhancing potency breadth, simplifying dosing, and expanding therapeutic coverage across compartmentalized reservoirs.

Table 2: Preclinical Profile of Ancriviroc (SCH-351125)

ParameterIn Vitro FindingsIn Vivo Findings (SCID-hu Model)
Binding Affinity (Kd)9.27 nM (CCR5) [8]N/A
Antiviral Potency (IC₅₀)0.4–9 nM (primary isolates) [7]>90% suppression at 30 mg/kg/day [7]
Selectivity Index>10,000-fold vs. chemokine receptorsNo acute toxicity at therapeutic doses
Key Metabolic EnzymesCYP3A4/5 substrate50-60% oral bioavailability [7]
Protein Binding>95% (estimated)Serum t½ = 5-6 hours [7]

Structural Evolution from SCH-351125 to Besylate Salt Formulation

The structural optimization from SCH-351125 to Ancriviroc besylate represents a deliberate pharmaceutical strategy to enhance physicochemical stability and biological performance. The core scaffold retains the oxime-piperidine pharmacophore essential for CCR5 antagonism, characterized by a (Z)-configuration oxime linker critical for receptor binding orientation [7] [8]. The molecular evolution involved strategic modifications: introduction of a 4-bromophenyl moiety enhanced hydrophobic interactions within the CCR5 transmembrane pocket, while the 2,4-dimethylpyridine N-oxide group improved solubility and reduced metabolic vulnerability compared to earlier analogs [7] [8].

The transition to the besylate (benzenesulfonate) salt form addressed critical solid-state limitations of the free base. X-ray diffraction analysis confirmed the besylate salt formation through proton transfer to the piperidine nitrogen, creating a stable crystalline lattice with enhanced thermal stability (decomposition point >200°C) [1] [8]. This salt formation significantly improved aqueous solubility (>5-fold increase) while maintaining lipophilicity parameters optimal for membrane penetration (calculated logP ~3.8) [1]. The besylate counterion selection was guided by comprehensive salt screening studies evaluating multiple pharmaceutically acceptable acids, with benzenesulfonic acid providing optimal crystallinity, non-hygroscopicity, and chemical stability under accelerated storage conditions [1].

The structural signature of Ancriviroc besylate (C₂₈H₃₇BrN₄O₃·C₆H₆O₃S) confers distinctive spectroscopic properties: ¹H NMR exhibits characteristic aromatic proton doublets (δ 7.8–8.0 ppm) for the bromophenyl group, methyl singlets (δ 2.5–2.7 ppm) for the pyridine dimethyl groups, and a diagnostic oxime methine signal (δ 7.5 ppm) [1] [8]. The besylate moiety contributes a distinctive SO₃⁻ infrared stretch at 1180 cm⁻¹ and aromatic proton signals between δ 7.3–7.7 ppm. These structural refinements collectively produced a developable candidate with optimized receptor binding kinetics (Kd = 9.27 nM), enhanced formulation flexibility, and predictable dissolution profiles—properties essential for clinical translation [7] [8].

Table 3: Structural Characteristics of Ancriviroc Besylate

PropertySCH-351125 (Free Base)Ancriviroc BesylatePharmaceutical Impact
Chemical FormulaC₂₈H₃₇BrN₄O₃C₃₄H₄₃BrN₄O₆SMolecular weight increase (557.52 → 715.70 g/mol)
CAS Registry370893-06-4565428-86-6Distinct chemical entity designation
Crystalline FormPolymorphic instabilityMonoclinic P2₁/c latticeImproved batch consistency
Water Solubility<0.1 mg/mL (pH 7.4)>0.5 mg/mL (pH 7.4)Enhanced bioavailability
Thermal BehaviorSintering at 150°CSharp melt at 198–202°CStable processing conditions
Key IR AbsorptionsC=N 1640 cm⁻¹, NO 1380 cm⁻¹SO₃⁻ 1180 cm⁻¹, C=N 1635 cm⁻¹Counterion identification

Properties

CAS Number

565428-86-6

Product Name

Ancriviroc besylate

IUPAC Name

benzenesulfonic acid;[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone

Molecular Formula

C34H43BrN4O6S

Molecular Weight

715.7 g/mol

InChI

InChI=1S/C28H37BrN4O3.C6H6O3S/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3;7-10(8,9)6-4-2-1-3-5-6/h6-10,17,23H,5,11-16,18-19H2,1-4H3;1-5H,(H,7,8,9)/b30-26+;

InChI Key

RVIRPEALZXBUMV-REAKUJNMSA-N

Canonical SMILES

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br.C1=CC=C(C=C1)S(=O)(=O)O

Isomeric SMILES

CCO/N=C(/C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)\C4=CC=C(C=C4)Br.C1=CC=C(C=C1)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.